molecular formula C23H16ClN3O4 B15022899 (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide

(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide

Cat. No.: B15022899
M. Wt: 433.8 g/mol
InChI Key: QDSGXHJIAFGDOM-JXMROGBWSA-N
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Description

(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is a complex organic compound that features a combination of aromatic rings, a nitro group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

    Formation of Benzoxazole: Cyclization reaction to form the benzoxazole ring.

    Coupling Reaction: The final step involves coupling the benzoxazole derivative with the nitro-chloro aromatic compound under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. It may serve as a lead compound for drug development targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole moiety may interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(benzoxazol-2-yl)phenyl]prop-2-enamide: Lacks the methyl group on the benzoxazole ring.

    (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide: Contains a benzothiazole ring instead of a benzoxazole ring.

Uniqueness

The presence of the methyl group on the benzoxazole ring and the specific arrangement of functional groups in (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide contributes to its unique chemical and biological properties

Properties

Molecular Formula

C23H16ClN3O4

Molecular Weight

433.8 g/mol

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C23H16ClN3O4/c1-14-5-9-19-21(11-14)31-23(26-19)16-3-2-4-17(13-16)25-22(28)10-7-15-6-8-18(24)20(12-15)27(29)30/h2-13H,1H3,(H,25,28)/b10-7+

InChI Key

QDSGXHJIAFGDOM-JXMROGBWSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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